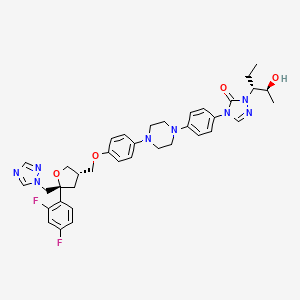
(3S,5R)-Posaconazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5R)-Posaconazole is a triazole antifungal agent used to treat a variety of fungal infections. It is particularly effective against Aspergillus and Candida species. The compound is known for its broad-spectrum antifungal activity and is often used in cases where other antifungal treatments have failed or are not suitable.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-Posaconazole involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring and the introduction of the chiral centers. The synthesis typically involves:
Formation of the triazole ring: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of chiral centers: This is done using chiral catalysts or chiral starting materials to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
High-Performance Liquid Chromatography (HPLC): Used for the purification of the final product.
Recrystallization: Employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-Posaconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Electrophiles: Including alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of the triazole ring.
Scientific Research Applications
(3S,5R)-Posaconazole has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying triazole chemistry and stereochemistry.
Biology: Employed in studies of fungal cell biology and antifungal resistance mechanisms.
Medicine: Widely used in clinical research for the treatment of fungal infections, particularly in immunocompromised patients.
Industry: Utilized in the development of new antifungal agents and formulations.
Mechanism of Action
(3S,5R)-Posaconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular targets and pathways involved include:
Lanosterol 14α-demethylase: The primary target of this compound.
Ergosterol biosynthesis pathway: Disruption of this pathway leads to the accumulation of toxic sterol intermediates and cell death.
Comparison with Similar Compounds
Similar Compounds
Itraconazole: Another triazole antifungal with a similar mechanism of action but different pharmacokinetic properties.
Fluconazole: A triazole antifungal with a narrower spectrum of activity compared to (3S,5R)-Posaconazole.
Voriconazole: A triazole antifungal with a broader spectrum of activity but different side effect profile.
Uniqueness
This compound is unique due to its broad-spectrum antifungal activity and its effectiveness against resistant fungal strains. It also has a favorable safety profile and is well-tolerated in most patients.
Properties
Molecular Formula |
C37H42F2N8O4 |
|---|---|
Molecular Weight |
700.8 g/mol |
IUPAC Name |
4-[4-[4-[4-[[(3S,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27-,35+,37-/m0/s1 |
InChI Key |
RAGOYPUPXAKGKH-DCLTZVOKSA-N |
Isomeric SMILES |
CC[C@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Canonical SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


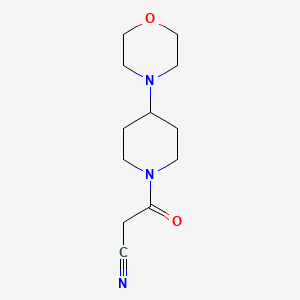
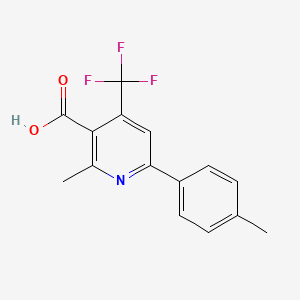
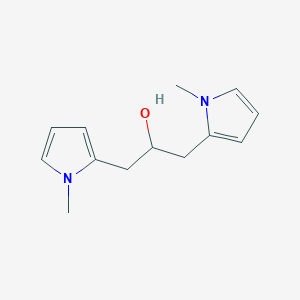

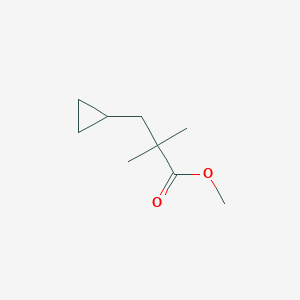
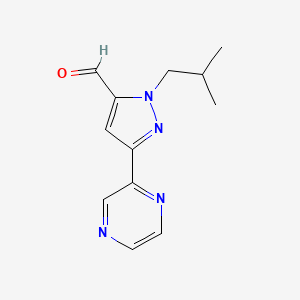
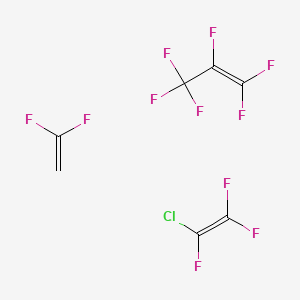
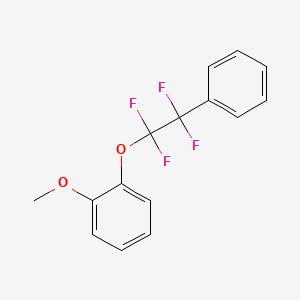
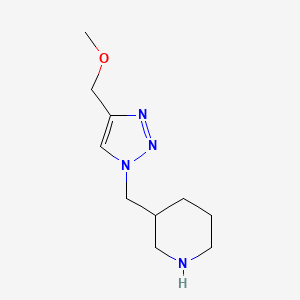
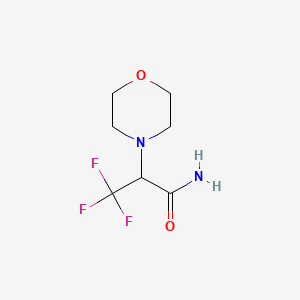
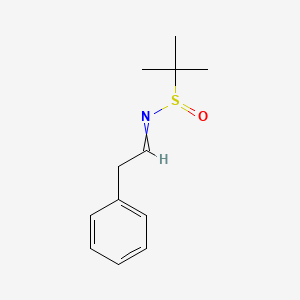
![2-[3-(5-Methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15291333.png)

![1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B15291346.png)
